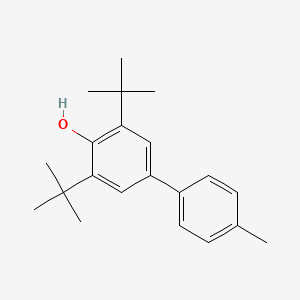

3,5-Di-tert-butyl-4'-methyl-4-biphenylol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Di-tert-butyl-4’-methyl-4-biphenylol is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two tert-butyl groups and a methyl group attached to a biphenyl structure, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-4’-methyl-4-biphenylol typically involves the alkylation of biphenyl derivatives. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the efficient production of high-purity 3,5-Di-tert-butyl-4’-methyl-4-biphenylol.

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butyl-4’-methyl-4-biphenylol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Di-tert-butyl-4’-methyl-4-biphenylol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.

Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.

Industry: It is used as an additive in lubricants, plastics, and coatings to enhance stability and performance.

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butyl-4’-methyl-4-biphenylol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups provide steric hindrance, which can influence its binding affinity and reactivity. Pathways involved may include antioxidant mechanisms, where the compound scavenges free radicals and prevents oxidative damage.

Comparison with Similar Compounds

Similar Compounds

3,5-Di-tert-butyl-4-hydroxybenzoic acid: Known for its antioxidant properties.

3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in OLED materials and as a pharmaceutical intermediate.

3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone: A related compound with similar structural features.

Uniqueness

3,5-Di-tert-butyl-4’-methyl-4-biphenylol stands out due to its specific substitution pattern, which imparts unique chemical and physical properties

Biological Activity

3,5-Di-tert-butyl-4'-methyl-4-biphenylol (CAS No. 6257-38-1) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature on its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Antioxidant Properties

One of the notable biological activities of this compound is its antioxidant activity . Studies have demonstrated that the compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This property is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity

Research has indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro studies have shown that the compound can inhibit cell proliferation in human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines while demonstrating lower toxicity towards normal cells like MRC-5 fibroblasts. The cytotoxic mechanism appears to involve the induction of apoptosis through various signaling pathways.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Cytotoxic |

| HeLa | 20 | Cytotoxic |

| MRC-5 | >50 | Low toxicity |

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary findings suggest that it may modulate key signaling pathways involved in apoptosis and cell cycle regulation. Additionally, its antioxidant properties may contribute to reducing inflammation and cellular stress responses.

Case Studies

- Anticancer Activity : A study conducted by researchers explored the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 15 µM, with morphological changes consistent with apoptosis observed via microscopy.

- Neuroprotective Effects : Another investigation assessed the neuroprotective potential of this compound against oxidative stress-induced neuronal cell death. The findings suggested that treatment with this compound significantly decreased markers of oxidative damage in neuronal cultures.

Toxicological Profile

While the beneficial effects of this compound are promising, understanding its toxicological profile is essential for potential therapeutic applications. Current data indicate that the compound has a favorable safety margin when evaluated in vitro; however, further in vivo studies are warranted to assess long-term effects and potential toxicity.

Properties

CAS No. |

6257-38-1 |

|---|---|

Molecular Formula |

C21H28O |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

2,6-ditert-butyl-4-(4-methylphenyl)phenol |

InChI |

InChI=1S/C21H28O/c1-14-8-10-15(11-9-14)16-12-17(20(2,3)4)19(22)18(13-16)21(5,6)7/h8-13,22H,1-7H3 |

InChI Key |

DVEQZTOWLAYDBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.